(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone

Medicinal Chemistry Triazole Pharmacology Scaffold Design

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone (CAS 2320954-08-1; molecular formula C₁₆H₂₀N₄O; MW 284.363) is a synthetic small-molecule building block that combines a 1,2,4-triazole pharmacophore, an azetidine core, and a sterically encumbered mesityl (2,4,6-trimethylphenyl) ketone. The 1,2,4-triazole ring is a well-established privileged scaffold in medicinal chemistry, appearing in numerous marketed antifungal, anticancer, and CNS-active drugs.

Molecular Formula C16H20N4O
Molecular Weight 284.363
CAS No. 2320954-08-1
Cat. No. B2712461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone
CAS2320954-08-1
Molecular FormulaC16H20N4O
Molecular Weight284.363
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)CN3C=NC=N3)C
InChIInChI=1S/C16H20N4O/c1-11-4-12(2)15(13(3)5-11)16(21)19-6-14(7-19)8-20-10-17-9-18-20/h4-5,9-10,14H,6-8H2,1-3H3
InChIKeyMZANIPZDJQFFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline: (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone (CAS 2320954-08-1) for Research Procurement


(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone (CAS 2320954-08-1; molecular formula C₁₆H₂₀N₄O; MW 284.363) is a synthetic small-molecule building block that combines a 1,2,4-triazole pharmacophore, an azetidine core, and a sterically encumbered mesityl (2,4,6-trimethylphenyl) ketone. The 1,2,4-triazole ring is a well-established privileged scaffold in medicinal chemistry, appearing in numerous marketed antifungal, anticancer, and CNS-active drugs [1]. The azetidine ring imparts conformational rigidity and distinct physicochemical properties compared to larger nitrogen heterocycles [2]. The mesityl group introduces substantial steric hindrance and lipophilicity, which can modulate target selectivity and metabolic stability relative to unsubstituted or para-substituted aryl analogs. This compound is not yet described in peer-reviewed biological studies or granted patents retrieved from non-excluded sources, and its properties must therefore be inferred from the behavior of closely related triazolo-azetidine and triazolylmethyl-azetidine congeners for which published data exist.

Why Generic Substitution Fails for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone (CAS 2320954-08-1)


In-class triazole-azetidine compounds are not interchangeable for research use because the combination of (i) triazole regioisomerism (1,2,4- vs 1,2,3-triazole), (ii) the presence or absence of a methylene linker between the triazole and azetidine rings, and (iii) the nature of the aryl ketone substituent (mesityl vs 4-propylphenyl vs heteroaryl) generates dramatically different conformational, electronic, and steric profiles that translate into measurable differences in biological target engagement. Within a related N-substituted triazolo-azetidine antibacterial series, a single structural modification improved MIC from 12.5 µg/mL to 6.25 µg/mL against E. coli ΔtolC, approaching the potency of erythromycin (MIC 2.5–5 µg/mL) [1]. The mesityl group of the target compound is expected to confer higher lipophilicity (estimated AlogP increase of ~1.0–1.5 log units relative to 4-propylphenyl analogs) and increased metabolic stability through ortho-methyl shielding of the ketone, but also potentially reduced aqueous solubility. These structural features cannot be replicated by simple aryl-substitution analogs and directly affect assay reproducibility, solubility protocols, and target selectivity profiles.

Quantitative Differentiation Evidence for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone (CAS 2320954-08-1)


1,2,4-Triazole vs 1,2,3-Triazole Regioisomerism and Methylene Linker Impact on Biological Target Recognition

The target compound bears a 1,2,4-triazole connected via a methylene (-CH₂-) linker to the azetidine 3-position. The closest commercially listed regioisomer, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone, features a 1,2,3-triazole directly attached to the azetidine ring without a methylene spacer. This difference is pharmacologically significant: 1,2,4-triazole is a superior amide bond isostere and possesses a distinct hydrogen-bonding dipole compared to 1,2,3-triazole [1]. Furthermore, the methylene linker decouples the triazole π-system from the azetidine ring, altering conformational preferences and ligand–target distances. In a related MMP-2 inhibitor series, moving the triazole attachment point and linker length abolished inhibitory activity: azetidine derivatives with 1,4-disubstituted 1,2,3-triazoles showed no detectable MMP-2 inhibition, whereas aziridine congeners with the same substitution pattern were active [2]. Direct head-to-head biological data for the target compound versus its 1,2,3-triazole regioisomer are absent from the non-excluded literature; this differentiation is therefore class-level inference based on well-characterized triazole pharmacology and SAR from closely related triazolylmethyl-azetidine/aziridine series.

Medicinal Chemistry Triazole Pharmacology Scaffold Design

Mesityl Ketone vs 4-Propylphenyl Ketone: Steric and Electronic Differentiation in Aryl Ketone Series

The target compound's mesityl (2,4,6-trimethylphenyl) ketone differs from the 4-propylphenyl ketone present in the closely listed analog (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone (CAS 2319640-77-0, C₁₆H₂₀N₄O, MW 284.363—identical molecular formula and mass). The mesityl group introduces ortho-methyl substituents that create a steric shield around the ketone carbonyl, which is predicted to (i) reduce susceptibility to nucleophilic attack and ketoreductase-mediated metabolism, (ii) increase LogP by approximately 0.8–1.2 log units relative to the 4-propylphenyl analog based on calculated AlogP contributions of ortho-methyl groups [1], and (iii) restrict rotational freedom of the aryl ring, potentially enhancing binding selectivity for hydrophobic pockets that can accommodate the bulkier mesityl group. While no experimental LogP, solubility, or metabolic stability data exist for either compound in the non-excluded literature, the mesityl group is a recognized structural motif for improving metabolic stability in drug design [2]. This evidence is class-level inference and supporting evidence from medicinal chemistry principles.

Structure-Activity Relationship Steric Effects Metabolic Stability

Triazolo-Azetidine Scaffold Antibacterial Activity: Class-Level MIC Evidence for Prioritization

A high-throughput screening campaign using the pDualrep2 dual-reporter system identified N-substituted triazolo-azetidines as a novel antibacterial scaffold [1]. The primary hit molecule (structurally related to the target compound's core) demonstrated a MIC of 12.5 µg/mL against E. coli ΔtolC with translation blockage and no SOS-response induction. A direct structural analog (Compound 2) bearing the same triazolo-azetidine scaffold achieved improved MIC of 6.25 µg/mL against the same strain, approaching the potency of erythromycin (MIC 2.5–5 µg/mL). Importantly, the hit compound showed no cytotoxicity in the PrestoBlue assay against a panel of eukaryotic cells, and translation inhibition (26% via luciferase assay) was achieved only at high concentrations (160 µg/mL), suggesting a selective antibacterial mechanism [1]. The target compound (CAS 2320954-08-1) has not been tested in this assay system; however, it shares the core triazolo-azetidine scaffold with the active compounds. Its differentiated mesityl ketone substituent may further modulate potency and selectivity. This evidence is class-level inference.

Antibacterial High-Throughput Screening MIC

Azetidine vs Aziridine Core: Ring Strain, Stability, and Differential Biological Performance in MMP-2 Inhibition

The target compound contains an azetidine (four-membered) ring, whereas the most biologically characterized triazolylmethyl analog series features an aziridine (three-membered) core. In MMP-2 inhibition studies, aziridine-triazole conjugate JaZ-30 (C(2)-monosubstituted aziridine with aryl-1,2,3-triazole) demonstrated selective MMP-2 inhibition, reduced melanoma cell (B16 4A5) invasion, inhibited angiogenesis in HUVEC-2 cells on Matrigel, and downregulated ERK1/2 phosphorylation [1]. In contrast, azetidine derivatives with the same triazole substitution pattern (1,4-disubstituted 1,2,3-triazole) showed no detectable MMP-2 inhibitory activity in the same study series [2]. This stark difference demonstrates that the ring size (azetidine vs aziridine) is a critical determinant of biological activity for this chemotype. The azetidine ring is chemically more stable and less prone to nucleophilic ring-opening than the aziridine, which may be advantageous for assays requiring prolonged incubation or harsh conditions, but may also preclude the covalent target engagement mechanism available to aziridines.

Matrix Metalloproteinase Azetidine Aziridine Enzyme Inhibition

Conformational Rigidity and Physicochemical Predictability of the Azetidine-Mesityl Scaffold

The azetidine ring in the target compound significantly reduces the number of accessible conformations compared to pyrrolidine or piperidine analogs, which is a known strategy to improve binding affinity through entropic stabilization [1]. The mesityl ketone further restricts conformational freedom due to the ortho-methyl groups flanking the carbonyl. This dual conformational restriction is expected to result in a more predictable and reproducible binding mode in target-based assays compared to more flexible analogs such as pyrrolidine-triazole or piperidine-triazole conjugates. Additionally, the mesityl group's increased lipophilicity (estimated AlogP of the neutral compound ~2.5–3.5) positions the compound within acceptable drug-like chemical space (Lipinski Rule of 5: MW 284 < 500; HBD 0; HBA 4; AlogP < 5) [2]. These properties support its suitability for fragment-based screening and lead optimization libraries. This evidence is class-level inference based on physicochemical principles.

Conformational Analysis Drug-Likeness ADME Prediction

Research and Industrial Application Scenarios for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone (CAS 2320954-08-1)


Antibacterial HTS Library Expansion with Translation Inhibition Mechanism

The triazolo-azetidine scaffold has demonstrated translation-inhibitory antibacterial activity with measurable MIC values (12.5→6.25 µg/mL against E. coli ΔtolC) and no SOS-response induction, indicating a non-genotoxic mechanism [1]. The target compound can be deployed as a diversity element in antibacterial screening libraries targeting Gram-negative pathogens, particularly where novel translation inhibitors with selectivity over eukaryotic ribosomes are desired. Procurement of this specific mesityl-substituted analog, rather than the 4-propylphenyl variant, is justified by the expected enhanced metabolic stability conferred by the ortho-methyl shielding of the ketone, which may translate to improved activity in whole-cell assays with extended incubation times.

Fragment-Based Drug Discovery Leveraging Conformational Rigidity

With a molecular weight of 284 Da and a highly constrained azetidine-mesityl scaffold, this compound occupies fragment-like chemical space (MW < 300) while offering defined conformational preferences suitable for fragment-based screening [2]. The 1,2,4-triazole pharmacophore provides hydrogen-bonding capacity and metal-chelating potential (e.g., for cytochrome P450 or matrix metalloproteinase targets), while the mesityl group presents a lipophilic anchor for hydrophobic binding pockets. This compound is a superior fragment library choice compared to more flexible pyrrolidine- or piperidine-triazole analogs because its conformational rigidity increases the likelihood of high-quality, interpretable hits in biophysical assays (SPR, DSF, NMR).

Structure-Activity Relationship Studies Differentiating Triazole Regioisomers and Linker Effects

The compound's 1,2,4-triazole with methylene linker distinguishes it from the 1,2,3-triazole direct-attachment regioisomer and from 1,2,4-triazole direct-attachment variants. This unique connectivity makes it a valuable tool for systematic SAR studies investigating the impact of (i) triazole regioisomerism on target binding, (ii) linker length on pharmacophore presentation, and (iii) ortho-substituted mesityl vs para-substituted aryl groups on selectivity and metabolic stability [1]. A comparative procurement of this compound alongside its 1,2,3-triazole regioisomer and 4-propylphenyl analog enables controlled head-to-head evaluation of these structural variables, generating proprietary SAR data that can guide lead optimization.

Aziridine-Azetidine Comparative Studies for Covalent vs Non-Covalent Target Engagement

The azetidine core of the target compound is chemically more stable than the aziridine ring found in MMP-2 inhibitor JaZ-30, which engages targets through ring-opening chemistry [1]. In comparative studies, the target compound can serve as a non-covalent control for aziridine-based probes, helping to deconvolute whether observed biological activity arises from reversible binding or from covalent modification. This application is particularly relevant for target classes (e.g., cysteine proteases, MMPs) where covalent warheads are a common design strategy, and where a matched non-covalent comparator is essential for mechanistic validation.

Quote Request

Request a Quote for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.